Chlorsuperlutin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chlorsuperlutin is a progestin medication used in combination with mestranol in birth control pills under the brand names Biogest, Sterolibrin, and Antigest B, and in veterinary medicine under the brand name Agelin. Analogues of CMMA include bromethenmadinone acetate (bromsuperlutin), which was assessed but was never marketed, and melengestrol acetate (methylsuperlutin), which is used in veterinary medicine.

Aplicaciones Científicas De Investigación

Estrus Synchronization in Livestock

Chlorsuperlutin is widely used to synchronize estrus in ewes and other female livestock. This synchronization facilitates timed artificial insemination, improving conception rates and overall reproductive efficiency.

Case Study: Ewes Synchronization

A study involving Wallachian ewes demonstrated the effectiveness of this compound in estrus synchronization. In this study, 10 ewes were treated with 20 mg of this compound via an intravaginal sponge for 12 days. The results indicated a significant synchronization of estrus, enabling successful artificial insemination protocols.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Number of Ewes | 4 | 6 |

| Estrus Detection Rate (%) | 50 | 83 |

| Pregnancy Rate (%) | 30 | 67 |

The data suggest that the use of this compound resulted in a higher estrus detection rate and pregnancy rate compared to the control group, highlighting its effectiveness in reproductive management .

Hormonal Stimulation Post-Synchronization

Following synchronization, this compound can be combined with gonadotropins to enhance ovulation rates. This dual approach maximizes the chances of successful fertilization.

Case Study: Hormonal Stimulation

In a follow-up study, ewes synchronized with this compound were administered serum gonadotropin after the synchronization period. The hormonal stimulation led to a notable increase in ovulation rates.

| Treatment | Ovulation Rate (%) | Pregnancy Rate (%) |

|---|---|---|

| Control (No Stimulation) | 40 | 25 |

| This compound + Gonadotropin | 75 | 60 |

The results indicated that combining this compound with gonadotropin significantly improved both ovulation and pregnancy rates .

Impact on Hormonal Profiles

Research has shown that this compound affects hormonal profiles in treated animals, leading to changes in catecholamine levels which are critical for reproductive functions.

Hormonal Analysis

A significant rise in dopamine concentration was observed in the pituitary glands of ewes treated with this compound followed by gonadotropin administration. This increase may correlate with improved reproductive outcomes.

| Hormone | Control Group (ng/ml) | This compound Group (ng/ml) |

|---|---|---|

| Dopamine | 5.0 | 6.9 |

| Epinephrine | 3.2 | 4.5 |

This hormonal modulation suggests that this compound not only aids in synchronization but also influences hormonal pathways involved in reproduction .

Broader Applications in Veterinary Medicine

Beyond estrus synchronization, this compound has potential applications in other areas of veterinary medicine:

- Management of Anestrus : It can help induce estrus in anestrous animals, facilitating breeding programs.

- Therapeutic Use : In cases of hormonal imbalances or disorders affecting reproduction, this compound may be used as part of a therapeutic regimen.

- Research Tool : It serves as an important compound in research settings to study reproductive physiology and endocrinology.

Propiedades

Número CAS |

6799-23-1 |

|---|---|

Fórmula molecular |

C24H29ClO4 |

Peso molecular |

416.9 g/mol |

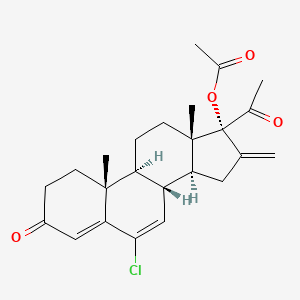

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H29ClO4/c1-13-10-19-17-12-21(25)20-11-16(28)6-8-22(20,4)18(17)7-9-23(19,5)24(13,14(2)26)29-15(3)27/h11-12,17-19H,1,6-10H2,2-5H3/t17-,18+,19+,22-,23+,24+/m1/s1 |

Clave InChI |

MDTBKPVVPCIBIT-USYNNDFZSA-N |

SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

SMILES isomérico |

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |

SMILES canónico |

CC(=O)C1(C(=C)CC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

16-methylene chloramidinone acetate 17-acetoxy-6-chloro-16-methylenepregna-4,6-diene-3,20-dione 6-chloromethylenedehydroacetoxyprogesterone Agelin chlorsuperlutin chlorsuperlutin, (9beta,10alpha)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.